![molecular formula C17H16N4O3S2 B3930030 3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930030.png)
3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Overview
Description
3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.06638273 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described using the following identifiers:
- Chemical Formula : C₁₉H₁₃F₃N₄O₃S₃
- IUPAC Name : this compound
- Molecular Weight : Approximately 401.463 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of focal adhesion kinases (FAK) and Pyk2, which are implicated in cancer cell proliferation and metastasis. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer models .
- Anti-inflammatory Activity : Studies indicate that this compound may exhibit anti-inflammatory properties by modulating nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Cell Line/Model | Activity Observed | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | IC50 = 12 µM (anti-proliferative) | FAK/Pyk2 inhibition |
Study 2 | RAW 264.7 (Macrophages) | Significant reduction in NO production | iNOS inhibition |
Study 3 | A549 (Lung Cancer) | IC50 = 15 µM (anti-proliferative) | COX-2 inhibition |
Case Studies
- In vitro Evaluation on Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, the compound demonstrated significant anti-proliferative effects with an IC50 value of 12 µM. The mechanism was linked to the inhibition of FAK and Pyk2 signaling pathways, which are crucial for cell adhesion and migration .
- Anti-inflammatory Effects : Research conducted on RAW 264.7 macrophages showed that treatment with this compound led to a marked decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent through iNOS inhibition .
Properties
IUPAC Name |
6-amino-N-(4-sulfamoylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c18-14-12-8-9-2-1-3-13(9)21-17(12)25-15(14)16(22)20-10-4-6-11(7-5-10)26(19,23)24/h4-8H,1-3,18H2,(H,20,22)(H2,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFRSMPYNSDADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.